Anti-HIV-1 Potency of 3'-Azido-2',3'-dideoxy-5-iodouridine Compared with 3'-Azido-3'-deoxythymidine (AZT) and 5-Bromo Analogue
In a head-to-head comparative study against HIV-1 (HTLV-III/LAV strain) in cell culture, 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) exhibited an ED50 of 0.23 μM, demonstrating intermediate potency relative to its structural analogs. The 5-methyl analogue 3'-azido-3'-deoxythymidine (AZT) was approximately 10-fold more potent (ED50 = 0.023 μM), while the 5-bromo analogue (3'-azido-2',3'-dideoxy-5-bromouridine) was approximately 10-fold less potent (ED50 = 2.3 μM) [1]. This 100-fold potency range among halogen/methyl substituents underscores the critical role of the 5-position moiety in antiviral efficacy.
| Evidence Dimension | Anti-HIV-1 Potency (ED50/IC50) |
|---|---|
| Target Compound Data | 0.23 μM (HTLV-III/LAV) |
| Comparator Or Baseline | AZT: 0.023 μM; 5-Bromo analogue: 2.3 μM |
| Quantified Difference | AzIdUrd is 10-fold less potent than AZT and 10-fold more potent than 5-bromo analogue |
| Conditions | HIV-1 (HTLV-III/LAV/AAV strain) in cell culture; 1987 Lin et al. study |
Why This Matters
Researchers optimizing potency-toxicity balance require precise IC50 values for experimental design; AzIdUrd occupies a distinct intermediate potency niche between the highly potent AZT and the less potent 5-bromo analogue.
- [1] Lin TS, Schinazi RF, Prusoff WH. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. J Med Chem. 1987;30(2):440-444. PMID: 3643284. View Source
